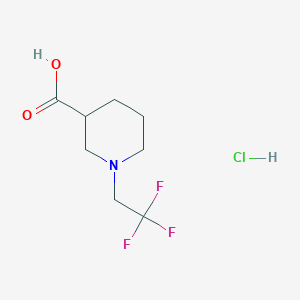![molecular formula C11H15ClFNOS B1459232 2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride CAS No. 1448030-48-5](/img/structure/B1459232.png)
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride (FDPH) is a synthetic compound that has recently been used in a variety of scientific research applications. FDPH is a cyclic compound that was first synthesized in the late 1990s, and has since been studied for its potential in various research applications. FDPH has the potential to act as a receptor agonist, modulator, and even an inhibitor of various biochemical and physiological processes. Additionally, this paper will provide an overview of the potential future directions for FDPH research.
Aplicaciones Científicas De Investigación
Sigma Receptor Ligands
The synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic benzopyran compounds, including derivatives similar to "2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]," have been detailed. These compounds have shown significant potency as sigma 1 ligands, displaying high selectivity against other receptors such as sigma 2, 5-HT 1A, 5-HT 6, 5-HT 7, alpha 1A, alpha 2, and NMDA receptors. The N-benzyl derivative, N-cyclohexylmethyl derivative, and the N-p-fluorobenzyl derivative represent the most potent compounds of this series binding with Ki values of 0.32, 0.29, and 0.62 nM, respectively, indicating their potential as sigma receptor ligands (Oberdorf et al., 2008).
Antimycobacterial Activity
Derivatives of "2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]" have been synthesized and evaluated for their antimycobacterial potency against both active and dormant Mycobacterium tuberculosis. One compound, 1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], demonstrated significant potency in active TB with a MIC of 8.23 µM. It also showed more efficacy than Isoniazid and Rifampicin against dormant TB, making it a promising candidate for drug development due to its potential against both active and dormant stages of TB (Alluri et al., 2017).
NOP Receptor Imaging
A novel radioligand for the nociceptin/orphanin FQ peptide (NOP) receptor, designed for PET brain imaging, was developed. This radioligand, identified as (S)-3-(2'-fluoro-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]-1-yl)-2-(2-fluorobenzyl)-N-methylpropanamide (11C-NOP-1A), demonstrated high affinity (Ki, 0.15 nM) and appropriate lipophilicity for PET brain imaging. The utility of 11C-NOP-1A for quantifying NOP receptors in the monkey brain was assessed, showing promise for measuring NOP receptors in the human brain as well (Kimura et al., 2011).
Propiedades
IUPAC Name |
2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAJGVDWZMBUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)